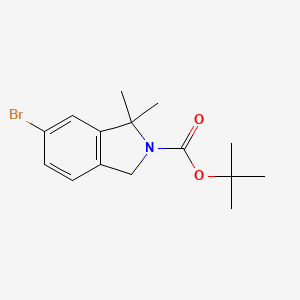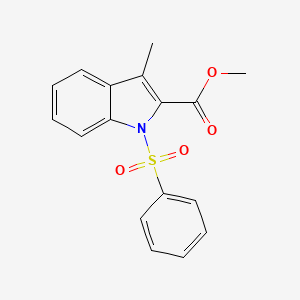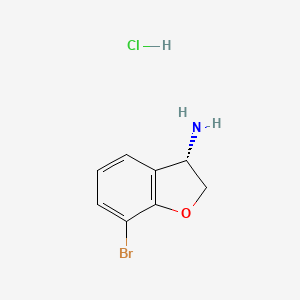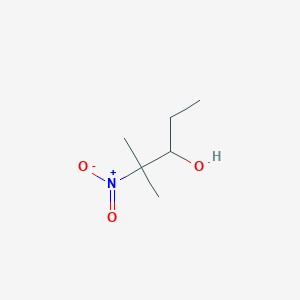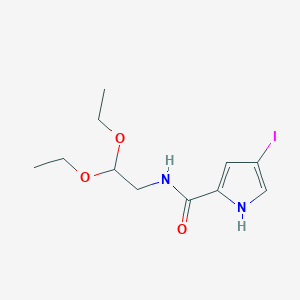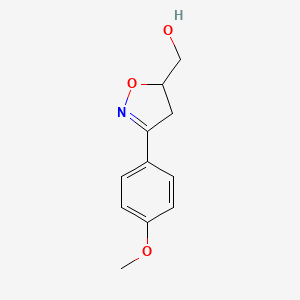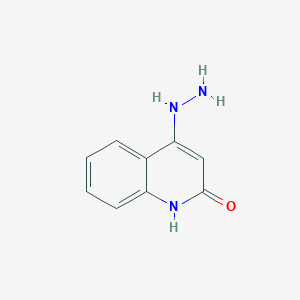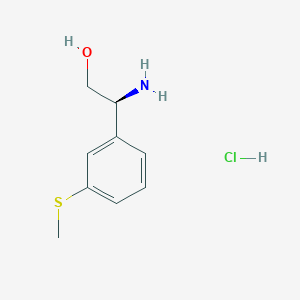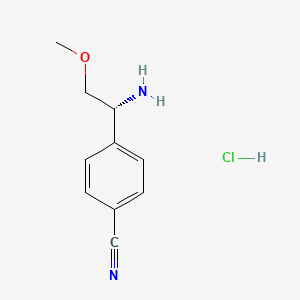![molecular formula C13H18N2 B3049497 1-Methylspiro[indoline-3,4'-piperidine] CAS No. 208932-96-1](/img/structure/B3049497.png)
1-Methylspiro[indoline-3,4'-piperidine]
Overview
Description
1-Methylspiro[indoline-3,4’-piperidine] is a compound with the CAS Number: 69584-91-4 and a molecular weight of 202.3 . It is stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The key intermediate 1’-methylspiro[indoline-3,4’-piperidine] reacted with benzenesulfonyl chloride with different substituents under alkaline condition to obtain its derivatives .Molecular Structure Analysis
The InChI code for 1-Methylspiro[indoline-3,4’-piperidine] is 1S/C13H18N2/c1-15-8-6-13(7-9-15)10-14-12-5-3-2-4-11(12)13/h2-5,14H,6-10H2,1H3 .Chemical Reactions Analysis
The compound and its derivatives were synthesized and evaluated against BEL-7402, A 549, and Hela cell lines . The key intermediate 1’-methylspiro[indoline-3,4’-piperidine] reacted with benzenesulfonyl chloride with different substituents under alkaline condition to obtain its derivatives .Physical And Chemical Properties Analysis
1-Methylspiro[indoline-3,4’-piperidine] has a molecular weight of 202.3 . It is a solid substance that is stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Cancer Research
- 1-Methylspiro[indoline-3,4'-piperidine] and its derivatives show potential as anti-tumor agents. A study designed and synthesized novel derivatives, evaluating their antiproliferative activities against various cancer cell lines. One compound, in particular, exhibited significant inhibition against BEL-7402 cell lines, with molecular docking assays revealing strong affinity and appropriate binding to amino acid residues in active sites of targeted proteins (Li et al., 2020).
Pharmacological Applications
- In another study, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were identified as potent and selective c-Met/ALK dual inhibitors, showing efficacy in pharmacological and antitumor assays. These compounds inhibited c-Met phosphorylation in vivo and demonstrated significant tumor growth inhibitions in human gastric carcinoma xenograft models (Jingrong Li et al., 2013).
Synthesis of Bioactive Compounds
- The spiro[indoline-3,4'-piperidine] structure is a crucial scaffold in numerous bioactive polycyclic indole alkaloids. A study developed a synthetic strategy to access spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives, demonstrating the broad scope of this cyclization for various substrates (Liang et al., 2020).
Antimicrobial and Antitubercular Activities
- Highly functionalized dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-dione derivatives were synthesized and showed good antimicrobial and antitubercular activities. These compounds demonstrated considerable activity against various bacteria and fungi, as well as against Mycobacterium tuberculosis (Dandia et al., 2013).
Chemical Synthesis Methods
- The spiro[indoline-3,4'-piperidine] structure is also significant in chemical synthesis processes. A study reported an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls, providing spiro-coupling products in moderate to excellent yields. This process was efficient for the synthesis of optically active spiro[indoline-3,4'-piperidines] (Sugimoto et al., 2023).
Development of Synthetic Routes
- Efforts to develop convenient synthetic routes for 1'-H-spiro-(indoline-3,4'-piperidine) and its derivatives have been reported, highlighting their potential use as templates for synthesizing compounds targeting GPCR (Xie et al., 2004).
Spirocyclic Oxindole Analogue Synthesis
- An efficient synthesis approach for the spirocyclic oxindole analogue, a structural variant of spiro[indoline-3,4'-piperidine], was developed. This method emphasized the importance of dianion alkylation and cyclization in the synthesis process (Teng et al., 2006).
Mechanism of Action
Target of Action
The primary targets of 1-Methylspiro[indoline-3,4’-piperidine] are CDK , c-Met , and EGFR protein crystals . These proteins play crucial roles in cell proliferation and survival, making them key targets in cancer therapy.
Mode of Action
1-Methylspiro[indoline-3,4’-piperidine] interacts with its targets by binding to the active sites of the target proteins . The compound shows strong affinity and appropriate binding pose on the amino acid residues in active sites of the tested targets .
Result of Action
The compound exhibits good antiproliferative activities against various cell lines, including A549, BEL-7402, and HeLa . In particular, compound B5, a derivative of 1-Methylspiro[indoline-3,4’-piperidine], showed the highest potency against BEL-7402 cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methylspiro[2H-indole-3,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15/h2-5,14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEHSLVXSJBCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCNCC2)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443052 | |
| Record name | 1-Methylspiro[indoline-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208932-96-1 | |
| Record name | 1-Methylspiro[indoline-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

